molecular formula C20H24N2O3S B4127921 ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4127921
M. Wt: 372.5 g/mol
InChI Key: MFPMQPPQQQKKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-[4-(2-carbamoylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoate and is commonly referred to as ECA.

Mechanism of Action

The mechanism of action of ECA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. ECA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
ECA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. ECA has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

ECA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ECA is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of ECA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on ECA. One area of interest is the development of ECA-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of ECA's potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of ECA and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, ECA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of ECA is a complex process that requires expertise and specialized equipment. ECA has been extensively studied for its potential applications in various fields of scientific research, including antitumor, antifungal, and antibacterial properties. ECA has several advantages for use in lab experiments, but its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. There are several future directions for research on ECA, including the development of ECA-based fluorescent probes and the investigation of its potential as an antifungal and antibacterial agent.

Scientific Research Applications

ECA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. ECA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 4-[1-(4-ethoxyphenyl)ethylcarbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-24-18-12-8-15(9-13-18)14(3)21-20(26)22-17-10-6-16(7-11-17)19(23)25-5-2/h6-14H,4-5H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPMQPPQQQKKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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